4-(2-bromoethoxy)tetrahydro-2H-pyran
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Overview
Description
4-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a halogenated heterocyclic compound, often used as a building block in organic synthesis . The compound is characterized by its clear, colorless to almost colorless liquid form and has a boiling point of 62-64°C at 0.4 mmHg .
Scientific Research Applications
4-(2-Bromoethoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles
Biology and Medicine: The compound is involved in the preparation of estrogen ligands and other biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that this compound is an organic building block and is used in the synthesis of various compounds .
Mode of Action
It is synthesized by employing 2-bromoethanol as a starting reagent . The compound is used as an intermediate in the synthesis of various other compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, including 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and 2-hydroxyethyl derivatives of cardiolipin analogs . This suggests that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound is stable with k2co3 . Its synthesis involves a reaction at about 0° C , suggesting that temperature may be an important environmental factor in its action.
Preparation Methods
4-(2-Bromoethoxy)tetrahydro-2H-pyran can be synthesized using 2-bromoethanol as a starting reagent . The synthetic route typically involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature, and the product is obtained after purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and stabilization .
Chemical Reactions Analysis
4-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Formation of Derivatives: It is used in the synthesis of various derivatives, such as 4-(2-chloroethoxy)benzenesulfonyl chloride and estrogen ligands bearing carborane.
Common reagents and conditions used in these reactions include dichloromethane, p-toluenesulfonic acid, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-(2-Bromoethoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Iodoethoxy)tetrahydro-2H-pyran: Contains an iodine atom instead of bromine, which can affect its reactivity and applications.
2-(2-Bromoethyl)-1,3-dioxolane: Another halogenated compound with a different ring structure.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of various biologically active molecules and specialty chemicals .
Properties
IUPAC Name |
4-(2-bromoethoxy)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEDXWKNBNWIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247111-63-2 |
Source
|
Record name | 4-(2-bromoethoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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